3-[2-(Trifluoromethoxy)phenyl]-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Trifluoromethoxy)phenyl]-1-propene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of a suitable phenyl precursor, which can be achieved using reagents such as trifluoromethyl hypofluorite (CF₃OF) or trifluoromethyl iodide (CF₃I) in the presence of a base . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of 3-[2-(Trifluoromethoxy)phenyl]-1-propene may involve large-scale trifluoromethoxylation processes using specialized equipment to handle the volatile and reactive nature of the trifluoromethylating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethoxy)phenyl]-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propene chain into a saturated alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-(Trifluoromethoxy)phenyl]-1-propene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethoxy)phenyl]-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)phenyl]-1-propanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(E)-3-(4-(Trifluoromethoxy)phenyl)propanoic acid: Contains a carboxylic acid group instead of a propene chain.
Uniqueness
3-[2-(Trifluoromethoxy)phenyl]-1-propene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced stability, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
1-prop-2-enyl-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-5-8-6-3-4-7-9(8)14-10(11,12)13/h2-4,6-7H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNZRUGQPZCEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.